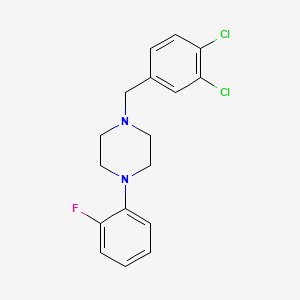

![molecular formula C13H17ClN2O4S B5620546 ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate CAS No. 16017-52-0](/img/structure/B5620546.png)

ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate

説明

Synthesis Analysis

The synthesis of compounds related to ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate involves multi-step chemical reactions, including the coupling of piperazine derivatives with sulfonyl chlorides under controlled conditions. For instance, a related compound, 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine, was synthesized and characterized, demonstrating the complexity and specificity required in such syntheses (Borrmann et al., 2009).

Molecular Structure Analysis

The molecular structure of ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate and its derivatives is crucial for their biological activity. Studies on similar compounds, such as benzenesulfonamide compounds with piperazine heterocycles, revealed their potential pharmacological activity, with structure-activity relationships being elucidated through density functional theory (DFT) and crystallographic data (Xiao et al., 2022).

Chemical Reactions and Properties

Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate participates in various chemical reactions, contributing to its versatility as a building block for more complex molecules. For example, related piperazine derivatives have been utilized in carbonylation reactions involving C−H bonds, demonstrating the reactive nature of such compounds under catalytic conditions (Ishii et al., 1997).

作用機序

Target of Action

It is a sulfonamide derivative , and sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for DNA replication .

Mode of Action

As a sulfonamide derivative, it may inhibit the activity of certain enzymes, thereby preventing the synthesis of essential components for bacterial growth and replication .

Biochemical Pathways

Sulfonamides typically interfere with the folic acid synthesis pathway in bacteria, which could potentially be a target pathway for this compound .

Result of Action

As a sulfonamide derivative, it may inhibit bacterial growth and replication by interfering with the synthesis of folic acid .

特性

IUPAC Name |

ethyl 4-(4-chlorophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4S/c1-2-20-13(17)15-7-9-16(10-8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTBMOKCKFTCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001193123 | |

| Record name | Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645238 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4-Chloro-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester | |

CAS RN |

16017-52-0 | |

| Record name | Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16017-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide](/img/structure/B5620467.png)

![N-[3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5620489.png)

![4-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5620500.png)

![4-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5620506.png)

![4-{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}thiophene-2-carboxamide](/img/structure/B5620509.png)

![4-oxo-4-[(4-propylphenyl)amino]-2-butenoic acid](/img/structure/B5620516.png)

![2-(acetylamino)-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5620524.png)

![(5-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}-2-furyl)methanol](/img/structure/B5620527.png)

![4-{[(4-chlorophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5620533.png)

amino](2,3-dihydro-1-benzofuran-7-yl)acetic acid](/img/structure/B5620534.png)

![N-(2-methoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5620539.png)

![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5620552.png)